molecular formula C6H12N2O3 B13599250 Methyl 3-(2-aminoacetamido)propanoate

Methyl 3-(2-aminoacetamido)propanoate

Cat. No.: B13599250
M. Wt: 160.17 g/mol
InChI Key: VWHJPUHYESFWEO-UHFFFAOYSA-N
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Description

Methyl 3-(2-aminoacetamido)propanoate is a substituted propanoate ester featuring an aminoacetamido side chain. Its molecular formula is C₇H₁₄N₂O₃, with a molar mass of 174.19 g/mol . The structural features include:

  • A methyl ester group at the C3 position.
  • The SMILES notation is CN(CCC(=O)OC)C(=O)CN, and its InChIKey is PIIUEMKPDZXTEW-UHFFFAOYSA-N .

This compound is of interest in pharmaceutical and biochemical research due to its hybrid structure, combining ester and amide functionalities. Its hydrochloride form (CID 155943320) is cataloged in chemical databases for synthetic applications .

Properties

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

IUPAC Name

methyl 3-[(2-aminoacetyl)amino]propanoate

InChI

InChI=1S/C6H12N2O3/c1-11-6(10)2-3-8-5(9)4-7/h2-4,7H2,1H3,(H,8,9)

InChI Key

VWHJPUHYESFWEO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2-aminoacetamido)propanoate can be synthesized through a multi-step process. One common method involves the reaction of methyl acrylate with glycine to form the intermediate compound, which is then further reacted with ammonia to yield the final product. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-aminoacetamido)propanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl 3-(2-aminoacetamido)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(2-aminoacetamido)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active products. It may also interact with receptors or other proteins, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key Observations :
  • Functional Group Diversity: The trifluoroacetamido group in Methyl 3-(3,4-dimethoxyphenyl)-3-(2,2,2-trifluoroacetamido)propanoate enhances electrophilicity and stability compared to the aminoacetamido group in the parent compound . Indole-containing derivatives (e.g., compounds from and ) exhibit aromatic π-system interactions, influencing bioavailability and receptor binding.
  • Synthetic Efficiency: The trifluoroacetamido analog achieved an 80.9% yield after nitration and reduction steps, highlighting efficient synthetic routes for electron-deficient aryl systems . Methyl 3-(2-aminoacetamido)propanoate lacks reported yields, suggesting its synthesis may require optimization.

Physicochemical Properties

  • Polarity: The aminoacetamido group in the parent compound increases water solubility compared to non-polar analogs like the trifluoroacetamido derivatives.
  • Stability : Trifluoroacetamido groups (as in ) resist hydrolysis better than primary amides due to electron-withdrawing effects.

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